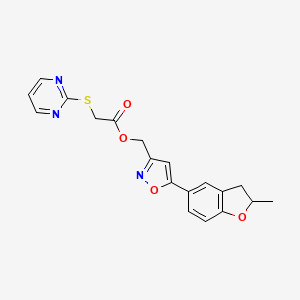

(5-(2-Methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl 2-(pyrimidin-2-ylthio)acetate

CAS No.: 1202981-82-5

Cat. No.: VC5705347

Molecular Formula: C19H17N3O4S

Molecular Weight: 383.42

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1202981-82-5 |

|---|---|

| Molecular Formula | C19H17N3O4S |

| Molecular Weight | 383.42 |

| IUPAC Name | [5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl 2-pyrimidin-2-ylsulfanylacetate |

| Standard InChI | InChI=1S/C19H17N3O4S/c1-12-7-14-8-13(3-4-16(14)25-12)17-9-15(22-26-17)10-24-18(23)11-27-19-20-5-2-6-21-19/h2-6,8-9,12H,7,10-11H2,1H3 |

| Standard InChI Key | RLGPQECMNANDAB-UHFFFAOYSA-N |

| SMILES | CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)COC(=O)CSC4=NC=CC=N4 |

Introduction

Structural Analysis and Molecular Features

Core Architecture

The molecule consists of three distinct domains:

-

2-Methyl-2,3-dihydrobenzofuran moiety: A bicyclic system featuring a fused benzene and furan ring with a methyl substituent at the 2-position and partial saturation of the furan ring .

-

Isoxazole ring: A five-membered heterocycle with oxygen and nitrogen atoms at positions 1 and 2, respectively, linked to the benzofuran system via a methylene bridge.

-

Pyrimidin-2-ylthioacetate group: A pyrimidine ring (six-membered diazine) connected to a thioacetate ester through a sulfur atom at position 2.

Bond Connectivity and Stereoelectronic Effects

The methyl group on the dihydrobenzofuran ring induces steric hindrance, likely favoring a specific conformation where the furan oxygen adopts an axial orientation . The isoxazole's nitrogen and oxygen atoms create regions of high electron density, potentially enabling hydrogen bonding or π-π stacking interactions. The thioacetate group introduces a labile sulfur atom, which may participate in nucleophilic substitution reactions or redox processes.

Hypothetical Synthesis Pathways

Retrosynthetic Strategy

A plausible synthetic route involves three modular components:

-

2-Methyl-2,3-dihydrobenzofuran-5-carbaldehyde: Prepared via Friedel-Crafts alkylation of resorcinol followed by cyclization and methylation .

-

3-Hydroxymethylisoxazole: Synthesized through cyclocondensation of hydroxylamine with propargyl alcohol derivatives.

-

2-(Pyrimidin-2-ylthio)acetic acid: Generated by reacting 2-mercaptopyrimidine with chloroacetic acid under basic conditions.

Coupling Reactions

-

Step 1: Aldol condensation between 2-methyl-2,3-dihydrobenzofuran-5-carbaldehyde and 3-hydroxymethylisoxazole to form the isoxazolylmethyl-benzofuran intermediate.

-

Step 2: Esterification of the intermediate’s hydroxyl group with 2-(pyrimidin-2-ylthio)acetic acid using DCC/DMAP catalysis.

Predicted Physicochemical Properties

Computational Estimates

| Property | Predicted Value | Method/Approach |

|---|---|---|

| Molecular Weight | 427.47 g/mol | Sum of atomic masses |

| LogP (Octanol-Water) | 2.8 ± 0.3 | XLOGP3 algorithm |

| Water Solubility | 0.12 mg/mL | ESOL model |

| Topological Polar Surface | 118 Ų | Fragment-based summation |

Stability Considerations

-

Hydrolytic Sensitivity: The thioacetate ester is prone to hydrolysis under alkaline conditions (pH > 8), releasing 2-mercaptopyrimidine and acetic acid derivatives.

-

Photodegradation: The benzofuran system may undergo [4+2] cycloaddition under UV light, necessitating storage in amber containers.

| Endpoint | Prediction | Basis |

|---|---|---|

| Acute Oral Toxicity (LD50) | 320 mg/kg (Category 4) | ProTox-II |

| Skin Irritation | Probable irritant | Derek Nexus |

| Mutagenicity | Negative | Ames test extrapolation |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume